molecular formula C10H14N2O2 B1593771 4-Butyl-2-nitroaniline CAS No. 3663-22-7

4-Butyl-2-nitroaniline

Cat. No.: B1593771
CAS No.: 3663-22-7
M. Wt: 194.23 g/mol
InChI Key: RAKSJFYIAHRHCH-UHFFFAOYSA-N
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Description

4-Butyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a butyl group attached to the fourth carbon of the benzene ring and a nitro group attached to the second carbon

Biochemical Analysis

Biochemical Properties

For instance, they can undergo diazotization, which allows access to dinitrobenzenes

Cellular Effects

The cellular effects of 4-Butyl-2-nitroaniline are not well-documented. Nitroanilines can have significant effects on cells. For example, they can affect the basicity of a compound, which can destabilize the conjugate acid . This could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Nitroanilines can undergo various reactions, such as diazotization This process involves the removal of a nitro group and the production of dinitrobenzenes

Temporal Effects in Laboratory Settings

It is known that nitroanilines can be chemically resistant and non-biodegradable . This suggests that this compound could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that nitroanilines can have toxic effects . Therefore, it is possible that high doses of this compound could have adverse effects in animal models.

Metabolic Pathways

Nitroanilines can be involved in various metabolic reactions . For example, they can undergo diazotization, which allows access to dinitrobenzenes

Transport and Distribution

It is known that nitroanilines can interact with various transporters or binding proteins . This suggests that this compound could have effects on its localization or accumulation within cells and tissues.

Subcellular Localization

It is known that nitroanilines can be localized to various subcellular compartments . This suggests that this compound could be directed to specific compartments or organelles, potentially affecting its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-nitroaniline typically involves a multi-step process. One common method is the nitration of 4-butylaniline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .

Industrial Production Methods

On an industrial scale, this compound can be produced by the reaction of 4-nitrochlorobenzene with butylamine. This reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butyl-2-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Similar structure but with the nitro group at the second position.

    3-Nitroaniline: Similar structure but with the nitro group at the third position.

    4-Nitroaniline: Similar structure but without the butyl group.

Uniqueness

4-Butyl-2-nitroaniline is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to other nitroanilines.

Properties

IUPAC Name

4-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-4-8-5-6-9(11)10(7-8)12(13)14/h5-7H,2-4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKSJFYIAHRHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074602
Record name Benzenamine, 4-butyl-2-nitro-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-22-7
Record name 4-Butyl-2-nitrobenzenamine
Source CAS Common Chemistry
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Record name 4-Butyl-2-nitroaniline
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Record name Benzenamine, 4-butyl-2-nitro-
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Record name Benzenamine, 4-butyl-2-nitro-
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Record name 4-butyl-2-nitroaniline
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Record name 4-Butyl-2-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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